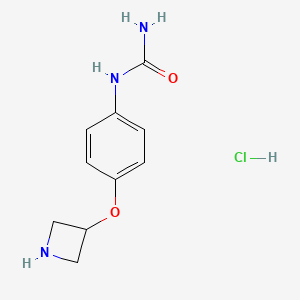
1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride
Übersicht
Beschreibung
1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 250.71 g/mol |
| CAS Number | 2098093-03-7 |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
This compound exhibits several biological activities, which may be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.
- Antiproliferative Effects : In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established anticancer drugs like sorafenib .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited .
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including this compound. The results indicated that these compounds could serve as potential BRAF inhibitors, a target in various cancers .
- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition profile of this compound, highlighting its role in modulating acetylcholine levels in neurodegenerative conditions. This could have implications for diseases such as Alzheimer's.
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[4-(azetidin-3-yloxy)phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-10(14)13-7-1-3-8(4-2-7)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H3,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMBPDNJSJKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















